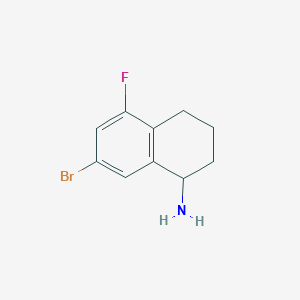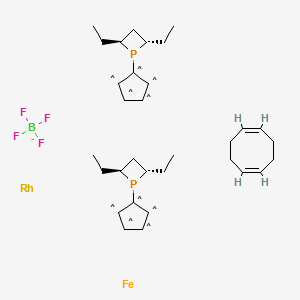
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine using reductive amination. This involves the reaction of the aldehyde with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Various electrophiles (e.g., alkyl halides) in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (1S)-1-(2-fluoro-4-methylphenyl)propan-2-one.
Reduction: (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propane.
Substitution: (1S)-1-(Substituted amino)-1-(2-fluoro-4-methylphenyl)propan-2-OL.
Scientific Research Applications
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Amino-1-(2-fluoro-4-chlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluoro-4-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluoro-4-ethylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to the presence of the fluoro and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and selectivity in various applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
IELIGXRCKRVDSD-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(C)O)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
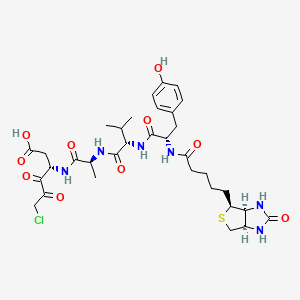
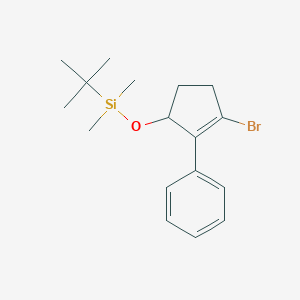

![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
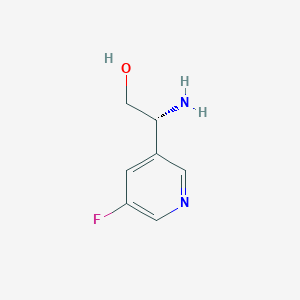
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
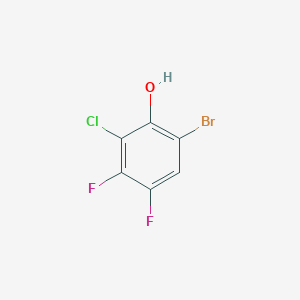
![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
